6-Chloro-2-hydroxymethylpyridine hydrochloride

Description

Properties

IUPAC Name |

(6-chloropyridin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO.ClH/c7-6-3-1-2-5(4-9)8-6;/h1-3,9H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYPNSMTFWTAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516571 | |

| Record name | (6-Chloropyridin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83782-89-2 | |

| Record name | (6-Chloropyridin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 6-Chloro-2-hydroxymethylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-hydroxymethylpyridine hydrochloride is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As an intermediate, its physical properties are critical for process optimization, formulation development, and quality control. This guide provides a detailed examination of the key physical characteristics of this compound, supported by experimental methodologies and spectroscopic data. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a crucial factor for many pharmaceutical applications.

Chemical Structure and Identification

The foundational step in understanding the physical properties of a molecule is to ascertain its structure and identity.

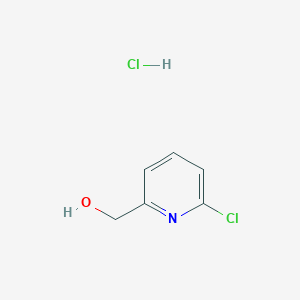

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (6-chloropyridin-2-yl)methanol hydrochloride |

| CAS Number | 83782-89-2[1][2] |

| Molecular Formula | C6H7Cl2NO[2] |

| Molecular Weight | 180.03 g/mol [2][3] |

| Appearance | White to off-white solid[2] |

Core Physical Properties

The macroscopic physical properties of a compound dictate its behavior in various experimental and manufacturing settings.

Table 2: Summary of Physical Properties

| Property | Value | Experimental Protocol |

| Melting Point | 137-140 °C[2] | Capillary Melting Point Determination |

| Boiling Point | Data not readily available | Thiele Tube or Distillation Method |

| Density | Data not readily available | Pycnometry or Gas Pycnometry |

| Solubility | Soluble in polar solvents | Gravimetric or Spectroscopic Method |

Melting Point

The melting point is a critical indicator of purity. For this compound, a relatively sharp melting range of 137-140 °C suggests a high degree of purity in typical commercial samples.[2]

This protocol provides a reliable method for verifying the melting point of a solid crystalline sample.

Caption: Workflow for Capillary Melting Point Determination.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate reading.

Boiling Point

The boiling point of this compound is not well-documented, likely due to its high melting point and potential for decomposition at elevated temperatures. As a hydrochloride salt, it is expected to have a significantly higher boiling point than its free base.

This micro-scale method is suitable for determining the boiling point of small quantities of a liquid, or a molten solid.

Caption: Workflow for Thiele Tube Boiling Point Determination.

Trustworthiness of the Protocol: This method is self-validating as the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The point at which the liquid re-enters the capillary tube signifies this equilibrium.

Solubility

As a hydrochloride salt, this compound is anticipated to be soluble in polar solvents such as water, methanol, and ethanol, and less soluble in nonpolar organic solvents.

Table 3: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | High | Formation of strong ion-dipole interactions and hydrogen bonds. |

| Methanol / Ethanol | High | Polar protic solvents capable of hydrogen bonding. |

| Acetone / Acetonitrile | Moderate | Polar aprotic solvents can solvate the polar molecule. |

| Dichloromethane | Low | Lower polarity compared to the solute. |

| Hexane | Insoluble | Nonpolar solvent unable to overcome the lattice energy of the ionic salt. |

This method provides a quantitative measure of solubility.

-

Preparation of Saturated Solution: Add an excess of the solid compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Filter the saturated solution through a pre-weighed filter paper to remove any undissolved solid.

-

Solvent Evaporation: Evaporate the solvent from a known volume of the filtrate.

-

Mass Determination: Weigh the remaining solid to determine the mass of the dissolved solute.

Spectroscopic Characterization

Spectroscopic techniques provide insight into the molecular structure and are invaluable for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The formation of the hydrochloride salt results in a downfield shift of the proton signals compared to the free base, due to the deshielding effect of the positively charged nitrogen atom.[4]

Expected 1H NMR Chemical Shifts (in DMSO-d6):

-

Pyridyl Protons: Signals for the three protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). The proton adjacent to the nitrogen will be the most downfield.

-

Methylene Protons (-CH2OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and temperature-dependent, is expected.

-

N-H Proton: A broad singlet due to the hydrochloride proton is also anticipated, often further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm-1) | Functional Group | Vibration |

| 3400-3200 (broad) | O-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2800-2400 (broad) | N+-H | Stretching |

| ~1600, ~1470 | Aromatic C=C and C=N | Stretching |

| ~1050 | C-O | Stretching |

| ~780 | C-Cl | Stretching |

Authoritative Grounding: The broad absorption in the 2800-2400 cm-1 region is characteristic of the stretching vibration of the N+-H bond in a pyridine hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion of the free base (C6H6ClNO) would be observed.

Expected Fragmentation Pattern:

-

Molecular Ion (M+): m/z ≈ 143 (corresponding to the free base).

-

Loss of Cl: A significant fragment at M-35.

-

Loss of CH2OH: A fragment corresponding to the loss of the hydroxymethyl group (M-31).

-

Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.

Safety and Handling

This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a thorough overview of the physical properties of this compound, essential for its effective use in research and development. The data and protocols presented herein offer a solid foundation for its handling, characterization, and application in the synthesis of novel chemical entities.

References

Chemical structure and IUPAC name of (6-chloro-2-pyridinyl)methanol hydrochloride.

An In-Depth Technical Guide to (6-chloro-2-pyridinyl)methanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (6-chloro-2-pyridinyl)methanol hydrochloride, a key heterocyclic building block. As a Senior Application Scientist, this document synthesizes its chemical structure, properties, synthesis, and characterization, offering field-proven insights and methodologies.

Chemical Identity and Physicochemical Properties

(6-chloro-2-pyridinyl)methanol hydrochloride is a pyridinemethanol derivative. The presence of a chlorine atom and a hydroxymethyl group on the pyridine ring, along with its formulation as a hydrochloride salt, imparts specific chemical reactivity and physical properties that are of interest in medicinal chemistry and materials science.

IUPAC Name: (6-chloropyridin-2-yl)methanol;hydrochloride[1]

Synonyms: 6-Chloro-2-hydroxymethylpyridine HCl, 6-Chloro-2-(hydroxymethyl)pyridine Hydrochloride, 6-Chloro-2-pyridinemethanol hydrochloride[1]

Chemical Structure:

The chemical structure consists of a pyridine ring substituted with a chlorine atom at the 6-position and a methanol group at the 2-position. The hydrochloride salt is formed by the protonation of the pyridine nitrogen.

Figure 1: Chemical structure of (6-chloro-2-pyridinyl)methanol hydrochloride.

Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 83782-89-2 | [1] |

| Molecular Formula | C₆H₇Cl₂NO | [1] |

| Molecular Weight | 180.03 g/mol | [1] |

| Appearance | White to off-white solid | Alfa Chemistry |

| Melting Point | 137-140 °C | ChemicalBook |

| Solubility | Soluble in water, methanol, and ethanol. | General chemical principles |

| pKa (Predicted) | ~3.5 (for the pyridinium ion) | ACD/Labs Percepta |

Synthesis and Purification

The synthesis of (6-chloro-2-pyridinyl)methanol hydrochloride can be achieved through a multi-step process starting from commercially available materials. A common and effective strategy involves the reduction of the corresponding carboxylic acid, 6-chloropicolinic acid.

Proposed Synthetic Workflow:

Figure 2: Proposed synthetic pathway for (6-chloro-2-pyridinyl)methanol hydrochloride.

Experimental Protocol: Reduction of 6-Chloropicolinic Acid

This protocol is based on established methods for the reduction of carboxylic acids to alcohols[2].

Materials:

-

6-Chloropicolinic acid

-

Borane tetrahydrofuran complex solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

To a stirred solution of 6-chloropicolinic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add borane tetrahydrofuran complex solution (approximately 2-3 equivalents) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.

-

Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (6-chloro-2-pyridinyl)methanol.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol: Hydrochloride Salt Formation

This procedure is a standard method for the preparation of hydrochloride salts of basic compounds like pyridines[3][4].

Materials:

-

Purified (6-chloro-2-pyridinyl)methanol

-

Anhydrous diethyl ether

-

Hydrogen chloride solution (2 M in diethyl ether)

Procedure:

-

Dissolve the purified (6-chloro-2-pyridinyl)methanol in a minimal amount of anhydrous diethyl ether.

-

While stirring, add the hydrogen chloride solution in diethyl ether dropwise until precipitation is complete.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield pure (6-chloro-2-pyridinyl)methanol hydrochloride.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

-

δ ~7.8-8.0 ppm (t, 1H): This triplet corresponds to the proton at the 4-position of the pyridine ring, coupled to the protons at the 3- and 5-positions.

-

δ ~7.4-7.6 ppm (d, 1H): This doublet is assigned to the proton at the 3-position, coupled to the proton at the 4-position.

-

δ ~7.3-7.5 ppm (d, 1H): This doublet corresponds to the proton at the 5-position, coupled to the proton at the 4-position.

-

δ ~4.6 ppm (s, 2H): This singlet is attributed to the methylene protons of the hydroxymethyl group.

-

δ ~5.5 ppm (br s, 1H): A broad singlet for the hydroxyl proton.

-

δ >10 ppm (br s, 1H): A broad singlet corresponding to the proton on the nitrogen of the pyridinium ion.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

-

δ ~158-160 ppm: Carbon C2, attached to the methanol group.

-

δ ~150-152 ppm: Carbon C6, bearing the chlorine atom.

-

δ ~140-142 ppm: Carbon C4.

-

δ ~125-127 ppm: Carbon C5.

-

δ ~120-122 ppm: Carbon C3.

-

δ ~62-64 ppm: Methylene carbon of the hydroxymethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch of the alcohol and N-H stretch of the pyridinium |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (methylene) |

| ~1600, 1570, 1470 | C=C and C=N stretching vibrations of the pyridine ring |

| ~1050 | C-O stretch of the primary alcohol |

| ~800 | C-Cl stretch |

Mass Spectrometry (MS)

For the free base, (6-chloro-2-pyridinyl)methanol, the expected molecular ion peak [M]⁺ would be at m/z 143 and an isotopic peak [M+2]⁺ at m/z 145 with an approximate intensity ratio of 3:1, characteristic of a single chlorine atom.

Expected Fragmentation Pattern:

-

Loss of a hydrogen atom to give [M-H]⁺.

-

Loss of the hydroxyl group to give [M-OH]⁺.

-

Loss of the entire hydroxymethyl group to give [M-CH₂OH]⁺.

-

Cleavage of the C-Cl bond.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

Proposed HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 270 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of the free base, a GC-MS method is suitable.

Proposed GC-MS Conditions:

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Ion Source: Electron Ionization (EI) at 70 eV

-

Scan Range: 40-400 m/z

Solubility, Stability, and Handling

Solubility: (6-chloro-2-pyridinyl)methanol hydrochloride is expected to be soluble in polar protic solvents such as water, methanol, and ethanol due to its ionic nature and the presence of the hydroxyl group. It is likely to have limited solubility in nonpolar organic solvents like hexanes and diethyl ether.

Stability and Storage: The compound is expected to be stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Due to its potential hygroscopicity, storage under an inert atmosphere is recommended for long-term stability.

Safe Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-hydroxymethylpyridine Hydrochloride

Introduction

6-Chloro-2-hydroxymethylpyridine hydrochloride is a key heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its structural features, a chlorinated pyridine ring with a hydroxymethyl substituent, make it a versatile intermediate for the synthesis of more complex molecules. A notable application is in the synthesis of the anticoagulant medication Edoxaban, a direct factor Xa inhibitor[1]. This guide provides a detailed overview of viable synthetic pathways for this compound, offering insights into the underlying chemical principles and practical considerations for its preparation.

Synthesis Pathways

Several synthetic strategies can be employed to prepare this compound. The choice of a particular pathway often depends on factors such as the availability of starting materials, desired scale of production, and economic viability. Herein, we explore two primary and effective routes.

Pathway 1: Reduction of 6-Chloropicolinic Acid

This pathway is a straightforward and common approach that utilizes the commercially available 6-chloropicolinic acid as the starting material. The core of this synthesis is the selective reduction of the carboxylic acid functional group to a primary alcohol.

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of reducing agent is critical for the successful and selective reduction of the carboxylic acid in the presence of the chloro-substituted pyridine ring. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. However, borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are often preferred for their milder reaction conditions and improved selectivity, minimizing potential side reactions with the pyridine ring or the chloro substituent. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the reducing agent. The final product is isolated as the hydrochloride salt to enhance its stability and ease of handling. A similar reduction of 6-chloronicotinic acid to 6-chloro-3-pyridinemethanol has been reported using a borane/TMF solution[2].

Experimental Protocol:

-

To a solution of 6-chloropicolinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of borane-tetrahydrofuran complex (BH₃·THF, approximately 2-3 equivalents) is added dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is then carefully quenched by the slow addition of methanol, followed by an aqueous solution of hydrochloric acid.

-

The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude 6-chloro-2-hydroxymethylpyridine is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrogen chloride in the same solvent is added to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.

Visualization of Pathway 1:

Caption: Reduction of 6-Chloropicolinic Acid.

Pathway 2: From 2-Methyl-6-chloropyridine via N-Oxidation and Rearrangement

This multi-step pathway offers an alternative route starting from 2-methyl-6-chloropyridine. This approach involves the activation of the methyl group through N-oxidation of the pyridine ring, followed by rearrangement and hydrolysis to yield the desired alcohol. A similar synthetic strategy has been patented for the preparation of 2-chloromethylpyridine hydrochloride from 2-methylpyridine[3][4].

Reaction Scheme:

-

N-Oxidation: Cl-C₅H₃N-CH₃ + H₂O₂ -> Cl-C₅H₃N(O)-CH₃ (2-Methyl-6-chloropyridine) (2-Methyl-6-chloropyridine N-oxide)

-

Rearrangement (Boekelheide Reaction): Cl-C₅H₃N(O)-CH₃ + (CF₃CO)₂O -> Cl-C₅H₃N-CH₂OCOCF₃ (2-Methyl-6-chloropyridine N-oxide) (Trifluoroacetate ester)

-

Hydrolysis: Cl-C₅H₃N-CH₂OCOCF₃ + H₂O -> Cl-C₅H₃N-CH₂OH (Trifluoroacetate ester) ((6-Chloropyridin-2-yl)methanol)

-

Hydrochloride Salt Formation: Cl-C₅H₃N-CH₂OH + HCl -> Cl-C₅H₃N-CH₂OH·HCl ((6-Chloropyridin-2-yl)methanol) (this compound)

Causality Behind Experimental Choices:

-

N-Oxidation: The nitrogen atom on the pyridine ring is oxidized to an N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid. This electronic modification activates the adjacent methyl group for subsequent reactions.

-

Rearrangement: The Boekelheide reaction, employing an acylating agent such as trifluoroacetic anhydride, facilitates the rearrangement of the N-oxide to form an ester intermediate. This is a key step in functionalizing the methyl group.

-

Hydrolysis: The resulting ester is then hydrolyzed under basic or acidic conditions to yield the desired hydroxymethyl group.

-

Salt Formation: As in the previous pathway, the final product is converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol:

-

N-Oxidation: 2-Methyl-6-chloropyridine (1 equivalent) is dissolved in glacial acetic acid. Hydrogen peroxide (30% aqueous solution, 1.3-1.5 equivalents) is added portion-wise, and the mixture is heated at 70-80 °C for 10-14 hours[3][4]. The reaction progress is monitored by TLC.

-

Rearrangement: After completion of the N-oxidation, the acetic acid is removed under reduced pressure. The crude N-oxide is then treated with trifluoroacetic anhydride (or acetic anhydride) and heated to induce rearrangement to the corresponding ester.

-

Hydrolysis: The ester intermediate is hydrolyzed by heating with an aqueous base (e.g., sodium hydroxide solution) or acid. After neutralization, the product is extracted with an organic solvent.

-

Hydrochloride Salt Formation: The extracted (6-chloropyridin-2-yl)methanol is isolated and converted to its hydrochloride salt as described in Pathway 1.

Visualization of Pathway 2:

Caption: Synthesis via N-Oxidation and Rearrangement.

Data Summary

| Pathway | Starting Material | Key Reagents | Number of Steps | Anticipated Yield | Advantages | Disadvantages |

| 1 | 6-Chloropicolinic Acid | BH₃·THF, HCl | 2 | Good to High | Fewer steps, commercially available starting material. | Use of borane reagents requires anhydrous conditions and careful handling. |

| 2 | 2-Methyl-6-chloropyridine | H₂O₂, Acetic Anhydride/TFAA, HCl | 4 | Moderate | Utilizes a different, readily available starting material. | Multi-step synthesis may lead to lower overall yield. |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice between the reduction of 6-chloropicolinic acid and the multi-step conversion of 2-methyl-6-chloropyridine will depend on project-specific requirements, including cost, scale, and available expertise. Both pathways presented in this guide are based on well-established chemical transformations and provide a solid foundation for the laboratory-scale or industrial production of this valuable chemical intermediate.

References

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-hydroxymethylpyridine HCl: Starting Materials and Core Methodologies

This guide provides a comprehensive overview of scientifically robust and field-proven methodologies for the synthesis of 6-Chloro-2-hydroxymethylpyridine Hydrochloride, a key intermediate in pharmaceutical and agrochemical research and development. The following sections detail two primary synthetic routes, starting from commercially available precursors: 6-Chloropicolinic acid and 2-Methyl-6-chloropyridine. Each route is presented with a rationale for the chosen transformations, detailed experimental protocols, and a discussion of the underlying chemical principles.

Introduction

6-Chloro-2-hydroxymethylpyridine is a versatile building block, the utility of which is amplified by its conversion to the more stable and readily handleable hydrochloride salt. The strategic placement of the chloro, hydroxymethyl, and pyridyl functionalities allows for a multitude of subsequent chemical modifications, making it a valuable precursor in the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of reliable synthetic pathways.

Route 1: Synthesis via Reduction of 6-Chloropicolinic Acid

This is arguably the most direct route to the target molecule, involving the selective reduction of a carboxylic acid to a primary alcohol. The choice of starting material, 6-chloropicolinic acid, is advantageous due to its commercial availability and the straightforward nature of the required chemical transformation. Two primary methods for this reduction are discussed: Borane reduction and catalytic hydrogenation.

Rationale and Mechanistic Considerations

The reduction of a carboxylic acid to an alcohol requires a potent reducing agent, as carboxylic acids are less electrophilic than aldehydes or ketones.

-

Borane Reduction: Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), is a highly effective and chemoselective reagent for the reduction of carboxylic acids. Its selectivity is a key advantage; it will reduce carboxylic acids in the presence of other reducible functional groups like esters or nitro groups. The mechanism proceeds through the initial formation of an acyloxyborane intermediate, which is then successively reduced by hydride transfers from other borane molecules.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). While a "greener" alternative to hydride reagents, the hydrogenation of carboxylic acids often requires more forcing conditions (higher pressures and temperatures) compared to other functional groups. The reaction occurs on the surface of the catalyst, where hydrogen is activated and added across the carbonyl group.

Experimental Protocols

1.2.1. Method A: Borane-THF Reduction

Protocol:

-

To a stirred solution of 6-chloropicolinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add a 1.0 M solution of borane-THF complex in THF (approx. 1.5 eq) dropwise over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Add 1 M aqueous HCl to the residue and stir for 30 minutes.

-

Basify the aqueous solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of ~8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 6-chloro-2-hydroxymethylpyridine.

1.2.2. Method B: Catalytic Hydrogenation

Protocol:

-

In a high-pressure reactor, combine 6-chloropicolinic acid (1.0 eq), 5-10 mol% of 10% Palladium on Carbon (Pd/C), and a suitable solvent such as ethanol or ethyl acetate.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to 50-100 psi.

-

Heat the mixture to 50-70 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction by HPLC.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6-chloro-2-hydroxymethylpyridine.

Workflow Diagram

Caption: Synthetic pathway from 6-Chloropicolinic acid.

Route 2: Synthesis via Functionalization of 2-Methyl-6-chloropyridine

This multi-step route begins with the more readily available and economical 2-methyl-6-chloropyridine. The core of this strategy involves the activation of the pyridine ring via N-oxidation, followed by a Boekelheide rearrangement to introduce the desired hydroxymethyl functionality.

Rationale and Mechanistic Considerations

-

N-Oxidation: The nitrogen atom of the pyridine ring is first oxidized to an N-oxide. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a suitable catalyst. The N-oxide group alters the electronic properties of the ring, making the α-methyl protons more acidic.

-

Boekelheide Rearrangement: This classic reaction transforms an α-picoline N-oxide into the corresponding pyridyl carbinol derivative.[1] The reaction is typically carried out with acetic anhydride. The mechanism involves the acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group to form an anhydrobase. This intermediate then undergoes a[2][2]-sigmatropic rearrangement to yield 2-acetoxymethyl-6-chloropyridine.[1]

-

Hydrolysis: The final step is the hydrolysis of the acetate ester to the desired primary alcohol. This is a standard transformation that can be readily achieved under basic conditions, for example, using sodium hydroxide in a protic solvent like methanol or water.

Experimental Protocols

2.2.1. Step 1: N-Oxidation of 2-Methyl-6-chloropyridine

Protocol:

-

Dissolve 2-methyl-6-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1-1.3 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to quench excess peroxy acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-methyl-6-chloropyridine N-oxide, which can often be used in the next step without further purification.

2.2.2. Step 2: Boekelheide Rearrangement

Protocol:

-

To the crude 2-methyl-6-chloropyridine N-oxide (1.0 eq), add acetic anhydride (5-10 eq).

-

Heat the mixture to reflux (approximately 130-140 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a solid base like sodium carbonate or a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to give crude 2-acetoxymethyl-6-chloropyridine.

2.2.3. Step 3: Hydrolysis to 6-Chloro-2-hydroxymethylpyridine

Protocol:

-

Dissolve the crude 2-acetoxymethyl-6-chloropyridine (1.0 eq) in methanol.

-

Add a 1 M aqueous solution of sodium hydroxide (NaOH) (1.5-2.0 eq).

-

Stir the mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Once the hydrolysis is complete, remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield crude 6-chloro-2-hydroxymethylpyridine.

Workflow Diagram

Caption: Multi-step synthesis from 2-Methyl-6-chloropyridine.

Final Step: Formation of the Hydrochloride Salt

The free base, 6-chloro-2-hydroxymethylpyridine, is often an oil or low-melting solid and can be hygroscopic. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.

Protocol:

-

Purify the crude 6-chloro-2-hydroxymethylpyridine obtained from either route by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

To this solution, add a solution of anhydrous HCl in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous diethyl ether) dropwise with stirring.[3]

-

A white precipitate of 6-Chloro-2-hydroxymethylpyridine HCl will form immediately.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting suspension for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Data Summary and Characterization

The following table summarizes key data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 6-Chloropicolinic acid | C₆H₄ClNO₂ | 157.56 | White to off-white solid | 118-121 |

| 2-Methyl-6-chloropyridine | C₆H₆ClN | 127.57 | Colorless to yellow liquid | N/A |

| 6-Chloro-2-hydroxymethylpyridine HCl | C₆H₇Cl₂NO | 180.03 | White to off-white solid | 123-127 |

Characterization of 6-Chloro-2-hydroxymethylpyridine HCl:

-

¹H NMR Spectrum: Consistent with the structure reported in chemical databases.[4] Key signals include a singlet for the methylene protons (CH₂) and characteristic aromatic proton signals for the pyridine ring.

-

IR Spectrum: Shows characteristic peaks for O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (pyridine ring), and C-Cl stretching.

Conclusion

The synthesis of 6-Chloro-2-hydroxymethylpyridine HCl can be reliably achieved through two primary synthetic routes. The choice between the reduction of 6-chloropicolinic acid and the functionalization of 2-methyl-6-chloropyridine will depend on factors such as the cost and availability of starting materials, scalability, and the specific capabilities of the laboratory. Both routes employ well-established chemical transformations and, with careful execution of the protocols described herein, can provide the target compound in good yield and high purity, suitable for further application in medicinal and materials chemistry research.

References

An In-Depth Technical Guide to 6-Chloro-2-hydroxymethylpyridine Hydrochloride: A Key Building Block for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2-hydroxymethylpyridine hydrochloride, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document delineates its fundamental physicochemical properties, provides a detailed and validated synthetic protocol with mechanistic insights, outlines methods for analytical characterization, and explores its applications in modern medicinal chemistry. By grounding technical data with practical, field-proven insights, this guide serves as an essential resource for leveraging this versatile compound in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Chlorinated Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved therapeutic agents. The introduction of a chlorine atom onto this ring system profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Halogen atoms, particularly chlorine, can form halogen bonds, which are increasingly recognized as significant, non-covalent interactions for modulating ligand-protein binding affinity.[1][2]

This compound emerges as a particularly valuable synthetic intermediate. It combines the advantageous features of a chloropyridine ring with a reactive hydroxymethyl group at the 2-position. This "-CH₂OH" moiety serves as a versatile functional handle for a wide range of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution, thereby providing a gateway to a diverse array of more complex molecular architectures.[3] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its handling and use in subsequent reaction steps.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of its effective application in synthesis. The key characteristics of this compound are summarized below.

Data Summary Table

| Property | Value | Reference(s) |

| IUPAC Name | (6-Chloropyridin-2-yl)methanol hydrochloride | N/A |

| CAS Number | 83782-89-2 | [4][5] |

| Molecular Formula | C₆H₇Cl₂NO | [6] |

| Molecular Weight | 180.03 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 137-140 °C | [6] |

| Solubility | Soluble in water. | [7] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [6] |

Chemical Structure Diagram

Caption: Structure of this compound.

Synthesis and Purification Protocol

The most common and industrially viable route to this compound begins with the precursor 2-chloro-6-methylpyridine (also known as 6-chloro-2-picoline).[8] The synthesis involves the selective transformation of the methyl group into a hydroxymethyl group, followed by conversion to the hydrochloride salt. This section details a robust, multi-step protocol.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: N-Oxidation of 2-Chloro-6-methylpyridine

-

Rationale: The methyl group on the pyridine ring is not sufficiently activated for direct oxidation. Converting the pyridine nitrogen to an N-oxide enhances the acidity of the methyl protons, facilitating subsequent rearrangement.

-

Procedure: a. Dissolve 2-chloro-6-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid. b. Cool the solution to 0 °C in an ice bath. c. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, or hydrogen peroxide in acetic acid, keeping the temperature below 10 °C.[9] d. Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material. e. Quench the reaction by adding aqueous sodium thiosulfate solution, followed by neutralization with aqueous sodium bicarbonate. f. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide intermediate.

Step 2: Boekelheide Rearrangement to (6-Chloropyridin-2-yl)methyl acetate

-

Rationale: The Boekelheide rearrangement is a classic transformation of pyridine N-oxides. Heating with acetic anhydride converts the N-oxide to an O-acetylated species, which rearranges to place the acetate group on the adjacent methyl carbon.

-

Procedure: a. Add acetic anhydride (5-10 eq) to the crude N-oxide from the previous step. b. Heat the mixture to reflux (approx. 130-140 °C) for 2-4 hours. c. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. d. Carefully remove the excess acetic anhydride under vacuum. The resulting residue is the crude acetate ester.

Step 3: Hydrolysis to (6-Chloropyridin-2-yl)methanol

-

Rationale: The acetate ester is hydrolyzed under acidic or basic conditions to unmask the primary alcohol. Acidic hydrolysis is often preferred as it directly leads to the hydrochloride salt of the product.

-

Procedure: a. To the crude acetate ester, add a solution of aqueous hydrochloric acid (e.g., 6M HCl). b. Heat the mixture to reflux for 2-3 hours until the ester is fully consumed. c. Cool the reaction mixture and neutralize carefully with a base (e.g., solid NaOH or Na₂CO₃) to pH ~8 to obtain the free base alcohol. d. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Step 4: Hydrochloride Salt Formation and Purification

-

Rationale: Conversion to the hydrochloride salt facilitates purification by crystallization and improves the compound's handling characteristics.

-

Procedure: a. Dissolve the crude (6-chloropyridin-2-yl)methanol in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. b. Add a solution of HCl in diethyl ether (2M) dropwise with stirring, or bubble dry HCl gas through the solution. c. The hydrochloride salt will precipitate as a solid. Stir the resulting slurry at 0 °C for 1 hour to maximize precipitation. d. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.[6]

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂) protons, and a broad singlet for the hydroxyl (-OH) proton. The integration of these signals confirms the proton count.[10]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the free base (C₆H₆ClNO) and a characteristic isotopic pattern due to the presence of the chlorine atom.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorbances include a broad O-H stretch for the alcohol, C-H stretches for the aromatic and methylene groups, and C=N/C=C stretches characteristic of the pyridine ring.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically achieving >98% for research-grade material.[11]

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block used in the synthesis of APIs. Its utility stems from the strategic placement of its functional groups.

-

Scaffold for Bioactive Molecules: The chloropyridine core is a common feature in drugs targeting a range of biological systems. The chlorine atom can serve as a key binding element in protein active sites and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1][2]

-

Versatile Synthetic Handle: The primary alcohol is readily converted into other functional groups:

-

Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid, which are precursors for amides, esters, and other functionalities.

-

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) allows for the introduction of diverse side chains.

-

Nucleophilic Substitution: The alcohol can be converted to a better leaving group (e.g., a tosylate or a halide), which can then be displaced by various nucleophiles to build molecular complexity. For example, direct reaction with thionyl chloride can yield 2-chloro-6-(chloromethyl)pyridine, a highly reactive alkylating agent.[9]

-

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[12][13]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[6]

Conclusion

This compound is a foundational building block for the synthesis of advanced chemical entities, particularly in the pharmaceutical industry. Its unique combination of a metabolically robust chloropyridine scaffold and a synthetically versatile hydroxymethyl group provides an efficient entry point to a vast chemical space. The protocols and data presented in this guide offer researchers and drug development professionals the necessary technical knowledge to confidently and effectively utilize this compound in their discovery programs.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 6-CHLORO-2-HYDROXYMETHYL PYRIDINE HYDROCHLORIDE | 83782-89-2 [chemicalbook.com]

- 5. 6-CHLORO-2-HYDROXYMETHYL PYRIDINE HYDROCHLORIDE | 83782-89-2 [amp.chemicalbook.com]

- 6. 6-CHLORO-2-HYDROXYMETHYL PYRIDINE HYDROCHLORIDE manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 10. 6-CHLORO-2-HYDROXYMETHYL PYRIDINE HYDROCHLORIDE(83782-89-2) 1H NMR [m.chemicalbook.com]

- 11. 83782-89-2|this compound|BLD Pharm [bldpharm.com]

- 12. 6-Chloro-2-hydroxypyridine 98 16879-02-0 [sigmaaldrich.com]

- 13. fishersci.fi [fishersci.fi]

- 14. dentistry.ouhsc.edu [dentistry.ouhsc.edu]

An In-depth Technical Guide to the Solubility Profile of 6-Chloro-2-hydroxymethylpyridine Hydrochloride in Common Laboratory Solvents

Executive Summary

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development. It is a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and formulation of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the solubility profile of 6-Chloro-2-hydroxymethylpyridine hydrochloride.

This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing this compound's solubility. We will explore its intrinsic properties, provide a robust, field-proven experimental protocol for determining its solubility via the equilibrium shake-flask method, and discuss the theoretical underpinnings that dictate its behavior across a spectrum of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to solubility assessment.

Physicochemical Properties of this compound

Understanding the inherent properties of a molecule is the first step in predicting and interpreting its solubility. This compound is a substituted pyridine derivative, presented as a hydrochloride salt. This structure confers specific characteristics that are crucial to its solubility.

| Property | Value | Source |

| CAS Number | 83782-89-2 | [1][2][3] |

| Molecular Formula | C₆H₇Cl₂NO | [1] |

| Molecular Weight | 180.03 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 137-140 °C | [1] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C; Hygroscopic | [1][4] |

The presence of a hydroxyl (-OH) group and the nitrogen atom in the pyridine ring makes the molecule capable of hydrogen bonding. Furthermore, its formulation as a hydrochloride salt (HCl) means it is ionic and will readily dissociate in polar protic solvents, a factor that significantly enhances its aqueous solubility.[4] The molecule's overall polarity, influenced by the chloro- and hydroxymethyl- substituents, will dictate its interactions with a range of solvents.

Theoretical Framework: Predicting Solubility

The foundational principle of solubility is "like dissolves like."[5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can predict its behavior based on the following interactions:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given the compound's hydroxyl group and its ionic hydrochloride form, high solubility is expected in these solvents. The solvent molecules can effectively solvate both the cation (protonated pyridine) and the chloride anion.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, DMF): These solvents have significant dipole moments but lack O-H or N-H bonds.[6] While they can accept hydrogen bonds, they cannot donate them. Solubility is anticipated to be moderate to high, particularly in highly polar aprotic solvents like DMSO, which is an excellent solvent for a wide range of polar and non-polar substances.[7]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents are characterized by low dielectric constants and rely on weaker van der Waals forces for interaction.[5] Due to the high polarity and ionic nature of this compound, it is expected to have very low to negligible solubility in non-polar solvents.

The following diagram illustrates the logical relationship between the compound's features, solvent properties, and the resulting solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[5] This method ensures that the system has reached a thermodynamic equilibrium between the dissolved and undissolved solid, providing a true measure of a compound's solubility in a given solvent at a specific temperature.[8]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, Ethyl Acetate, Toluene, Hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Step-by-Step Methodology

The following workflow diagram provides a high-level overview of the protocol.

1. Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

-

Add a precise, known volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

2. Incubation and Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator (e.g., 25 °C or 37 °C). Consistent temperature is critical as solubility is temperature-dependent.[8]

-

Agitate the mixture for an extended period, typically 24 to 72 hours. This duration is necessary to ensure the system reaches thermodynamic equilibrium.[9][10] The agitation facilitates the dissolution process.

3. Phase Separation:

-

After incubation, remove the vials and allow them to stand briefly.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed. This will pellet the excess solid.[5]

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic particles.[5][10] Causality Note: Pre-rinsing the filter with a small amount of the saturated solution can help prevent adsorption of the solute onto the filter membrane, which is a potential source of error.[9]

4. Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze the filtered, saturated solution using a calibrated analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[9] HPLC is often preferred for its high specificity and accuracy.

-

Generate a calibration curve from the standard solutions to ensure accurate quantification of the unknown sample.

5. Data Reporting:

-

The determined concentration of the saturated solution is the equilibrium solubility of the compound.

-

Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.

-

Perform each experiment in triplicate to ensure reproducibility and report the mean and standard deviation.[10]

Data Summary and Interpretation

The following table should be used to compile the experimentally determined solubility data. Including solvent properties like the dielectric constant provides a basis for correlating physical properties with observed solubility.

| Solvent | Solvent Class | Dielectric Constant (ε) at 20°C | Experimental Solubility at 25°C (mg/mL) | Experimental Solubility at 25°C (mol/L) |

| Water | Polar Protic | 80.1 | [Experimental Data] | [Experimental Data] |

| Ethanol | Polar Protic | 24.5 | [Experimental Data] | [Experimental Data] |

| Methanol | Polar Protic | 32.7 | [Experimental Data] | [Experimental Data] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | [Experimental Data] | [Experimental Data] |

| Acetonitrile | Polar Aprotic | 36.6 | [Experimental Data] | [Experimental Data] |

| Ethyl Acetate | Polar Aprotic | 6.0 | [Experimental Data] | [Experimental Data] |

| Toluene | Non-Polar | 2.4 | [Experimental Data] | [Experimental Data] |

| n-Hexane | Non-Polar | 1.9 | [Experimental Data] | [Experimental Data] |

| (Solvent property data sourced from[6]) |

Interpretation: The collected data should be analyzed to confirm the theoretical predictions. A high solubility in water, ethanol, and methanol would validate the importance of the ionic nature and hydrogen bonding capabilities of the compound. A significant drop in solubility for non-polar solvents like toluene and hexane would be expected. The results for polar aprotic solvents will reveal the extent to which dipole-dipole interactions contribute to the solvation of this specific molecule.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4][11] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[12][13]

Conclusion

This guide has detailed the essential physicochemical properties of this compound and provided a robust framework for understanding and experimentally determining its solubility profile. By employing the standardized shake-flask method, researchers can generate reliable and reproducible data crucial for applications in medicinal chemistry, process development, and formulation science. The interplay between the compound's ionic character, hydrogen bonding capacity, and the properties of the solvent system is the ultimate determinant of its solubility, and a thorough understanding of these principles is key to its effective application.

References

- 1. 6-CHLORO-2-HYDROXYMETHYL PYRIDINE HYDROCHLORIDE manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 2. 6-CHLORO-2-HYDROXYMETHYL PYRIDINE HYDROCHLORIDE | 83782-89-2 [chemicalbook.com]

- 3. 6-CHLORO-2-HYDROXYMETHYL PYRIDINE HYDROCHLORIDE | 83782-89-2 [amp.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, MS) for 6-Chloro-2-hydroxymethylpyridine hydrochloride.

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-hydroxymethylpyridine Hydrochloride

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. The precise arrangement of its functional groups—a pyridine ring, a chloro substituent, a hydroxymethyl group, and its formulation as a hydrochloride salt—dictates its reactivity and potential applications. Accurate structural elucidation and purity assessment are therefore critical for its use in research and development.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound. As a senior application scientist, the goal is not merely to present data but to offer an in-depth interpretation grounded in the fundamental principles of each technique. We will explore its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Infrared (IR) spectrum, and Mass Spectrum (MS). Each section will detail the causality behind experimental choices, provide validated protocols, and synthesize the data to confirm the molecule's structure, ensuring a holistic understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates several key features that give rise to a distinct spectroscopic fingerprint.

-

Pyridine Ring: A heteroaromatic system whose protons and carbons will appear in characteristic regions of the NMR spectra. The electron-withdrawing nature of the nitrogen atom and the chloro substituent significantly influences the chemical shifts of the ring protons.

-

Hydrochloride Salt: The protonation of the pyridine nitrogen creates a formal positive charge on the ring, leading to a downfield shift for all ring protons in the NMR spectrum due to decreased electron density.

-

Hydroxymethyl Group (-CH₂OH): This group will show a characteristic singlet or doublet for the methylene protons and a broad singlet for the hydroxyl proton in ¹H NMR. In IR spectroscopy, it will produce a prominent O-H stretching band.

-

Chloro Substituent (-Cl): The presence of chlorine will be most definitively confirmed by the isotopic pattern (³⁵Cl and ³⁷Cl) observed in the mass spectrum.

By systematically analyzing the data from NMR, IR, and MS, we can unequivocally piece together these structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.[1][2]

¹H NMR Analysis

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. For this compound, the key is to understand how the substituents and the protonated nitrogen affect the aromatic protons. The formation of a hydrochloride salt causes a downfield shift for all ring protons compared to the free base, a consequence of the positive charge on the nitrogen atom decreasing the electron density on the ring carbons.

Predicted ¹H NMR Data Summary (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | Triplet (t) | 1H | H-4 | Located between two other aromatic protons, leading to a triplet splitting pattern. |

| ~7.6-7.8 | Doublet (d) | 1H | H-3 or H-5 | Adjacent to one other aromatic proton. |

| ~7.5-7.7 | Doublet (d) | 1H | H-5 or H-3 | Adjacent to one other aromatic proton. |

| ~5.5-5.7 | Broad Singlet | 1H | -OH | The hydroxyl proton is exchangeable and typically appears as a broad singlet. |

| ~4.6-4.8 | Singlet (s) | 2H | -CH₂- | The methylene protons adjacent to the aromatic ring and hydroxyl group appear as a singlet. |

Note: Actual chemical shifts can vary based on solvent and concentration. The assignments for H-3 and H-5 may be interchangeable without further 2D NMR experiments.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's asymmetry, all six carbon atoms are expected to be distinct.

Predicted ¹³C NMR Data Summary (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158-160 | C-2 | Carbon bearing the hydroxymethyl group, significantly influenced by the adjacent nitrogen. |

| ~150-152 | C-6 | Carbon bearing the chloro substituent, deshielded by both chlorine and nitrogen. |

| ~140-142 | C-4 | Aromatic CH carbon. |

| ~125-127 | C-5 | Aromatic CH carbon. |

| ~120-122 | C-3 | Aromatic CH carbon. |

| ~60-62 | -CH₂- | Aliphatic carbon of the hydroxymethyl group. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum.[2]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like -OH.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity and high resolution.

-

Data Acquisition (¹H NMR):

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, spectral width of 200-240 ppm, relaxation delay of 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

IR Spectrum Analysis

The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, and aromatic ring bonds.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3200-3500 | Strong, Broad | O-H (Alcohol) | Stretching |

| ~3000-3100 | Medium | Aromatic C-H | Stretching |

| ~2850-2960 | Medium | Aliphatic C-H (-CH₂-) | Stretching |

| ~1600-1650 | Medium-Strong | N-H⁺ (pyridinium) bend / C=C, C=N stretch | Bending / Stretching |

| ~1400-1500 | Medium-Strong | Aromatic C=C, C=N | Ring Stretching |

| ~1000-1100 | Strong | C-O (Alcohol) | Stretching |

| ~650-750 | Medium | C-Cl | Stretching |

The most prominent feature is the very broad peak in the 3200-3500 cm⁻¹ region, characteristic of a hydrogen-bonded O-H group in an alcohol.[4][5] The presence of the pyridinium ion (N-H⁺) can also contribute to broad absorptions in the higher wavenumber region. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks, including the C-O and C-Cl stretches, which are unique to the molecule's overall structure.

Experimental Protocol for IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a modern, rapid method that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion.

Mass Spectrum Analysis

Expected Mass Spectrum Data (Positive ESI Mode)

| m/z Value | Ion | Rationale |

| 160.03 | [M+H]⁺ for ³⁵Cl | Protonated molecular ion of the free base (C₆H₆ClNO). |

| 162.03 | [M+H]⁺ for ³⁷Cl | Isotopic peak for the chlorine-37 isotope. |

The defining characteristic in the mass spectrum will be the isotopic cluster for the molecular ion of the free base, [C₆H₆ClNO+H]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see two major peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[6] This pattern is a definitive confirmation of the presence of one chlorine atom in the molecule.

Predicted Fragmentation Pathways: Under higher energy conditions (tandem MS), the protonated molecule would likely fragment through characteristic pathways for pyridines:

-

Loss of H₂O (18 Da): From the hydroxymethyl group, leading to a fragment at m/z 142.02 (for ³⁵Cl).

-

Loss of CH₂O (30 Da): Also from the hydroxymethyl group, giving a fragment at m/z 130.02 (for ³⁵Cl).

-

Loss of HCl (36 Da): A common fragmentation for chloro-pyridines.

Experimental Protocol for Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard technique for analyzing non-volatile solid samples.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to ensure protonation.

-

LC Separation (Optional but Recommended): Inject the sample into an HPLC system with a C18 column to ensure purity before introduction into the mass spectrometer. A simple isocratic or gradient elution can be used.

-

MS Ionization: Infuse the sample solution directly into the mass spectrometer's electrospray ionization (ESI) source operating in positive ion mode.

-

Instrument Parameters:

-

Ion Source: ESI, Positive Mode.

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: ~120-150 °C.

-

-

Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-300) to detect the protonated molecule and any potential fragments or impurities.

-

Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ ion and its characteristic isotopic pattern.

Caption: Workflow for LC-MS (ESI+) Analysis.

Conclusion

The spectroscopic characterization of this compound provides a clear and consistent picture of its molecular structure. NMR spectroscopy confirms the arrangement and connectivity of the three aromatic protons, the methylene group, and the effects of the protonated nitrogen. IR spectroscopy validates the presence of key functional groups, especially the hydroxyl group. Finally, mass spectrometry provides the definitive molecular weight and confirms the presence of a single chlorine atom through its characteristic 3:1 isotopic pattern.

Together, these three pillars of spectroscopic analysis form a self-validating system, providing researchers with the high-confidence data required for advancing their work in drug development and chemical synthesis.

References

A-Z Guide to the Reactivity of Chloromethylpyridines: Mechanisms, Protocols, and Applications in Drug Discovery

Abstract: The chloromethylpyridine scaffold is a cornerstone in modern medicinal chemistry and synthetic organic chemistry. The delicate interplay between the electron-deficient pyridine ring and the reactive chloromethyl group confers a unique reactivity profile that can be expertly manipulated to construct complex molecular architectures. This in-depth guide provides a comprehensive exploration of the factors governing the reactivity of chloromethylpyridines, focusing on the mechanistic dichotomy between SN1 and SN2 pathways. We delve into the influence of substituent position, nucleophile choice, and reaction conditions, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, self-validating experimental protocols and illustrative diagrams are provided to bridge theory with practice, empowering chemists to harness the full synthetic potential of this versatile building block.

Introduction: The Privileged Role of Chloromethylpyridines

Chloromethylpyridines are highly valued electrophilic intermediates in the synthesis of a vast array of functionalized pyridine derivatives. Their prevalence in pharmaceuticals stems from the pyridine ring's ability to act as a bioisostere for phenyl groups, improve pharmacokinetic properties, and engage in crucial hydrogen bonding interactions with biological targets. The chloromethyl group serves as a convenient handle for introducing diverse functionalities through nucleophilic substitution, making it a critical tool in the drug discovery pipeline.[1] Understanding the nuances of its reactivity is paramount to achieving desired synthetic outcomes efficiently and predictably.

Section 1: The Electronic Landscape: How Isomerism Dictates Reactivity

The position of the chloromethyl group relative to the ring nitrogen atom profoundly influences its reactivity. The nitrogen atom acts as a strong electron-withdrawing group through inductive and resonance effects, creating electron-deficient (electrophilic) centers at the 2- (ortho) and 4- (para) positions.[2]

-

2- and 4-Chloromethylpyridines: These isomers exhibit significantly enhanced reactivity towards nucleophilic substitution. The ring nitrogen can stabilize the transition state of an SN2 reaction and, more importantly, can stabilize a carbocation intermediate formed in an SN1-type mechanism through resonance. This stabilization is a key determinant of the reaction pathway.

-

3-Chloromethylpyridine: In the 3- (meta) position, the chloromethyl group is less affected by the nitrogen's electron-withdrawing resonance effects. Consequently, 3-chloromethylpyridine is generally less reactive than its 2- and 4-isomers and more closely resembles the reactivity of benzyl chloride.[2]

dot graph TD { rankdir=TB; node [shape=box, style="filled", margin=0.2, fontname="Arial"];

} caption [label="Figure 1: Influence of Nitrogen Position on Reactivity.", shape=plaintext]; } Caption: Figure 1: Influence of Nitrogen Position on Reactivity.

Section 2: The Mechanistic Crossroads: SN1 vs. SN2 Pathways

The reaction of a chloromethylpyridine with a nucleophile can proceed through two primary mechanisms: a bimolecular, single-step process (SN2) or a unimolecular, two-step process involving a carbocation intermediate (SN1).[3][4] The preferred pathway is a function of the substrate structure, nucleophile strength, and solvent polarity.[5][6]

The SN2 Pathway: A Concerted Dance

In the SN2 mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[7] This concerted process involves a five-coordinate transition state and results in the inversion of stereochemistry if the carbon is chiral.[7] Favored by:

-

Substrate: Less sterically hindered substrates (e.g., 3-chloromethylpyridine).

-

Nucleophile: Strong, highly concentrated nucleophiles (e.g., RS⁻, CN⁻, R₂NH).[5]

-